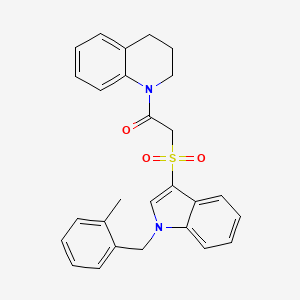

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone is an intriguing chemical entity. It incorporates structural motifs from quinoline, indole, and sulfonyl groups, each contributing to its potential chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone can be synthesized through a multi-step organic synthesis process:

Starting Materials: : Key reagents may include 3,4-dihydroquinoline, 2-methylbenzyl chloride, and 1H-indole-3-sulfonic acid.

Step 1: : N-alkylation of 3,4-dihydroquinoline using an appropriate alkylating agent such as 2-methylbenzyl chloride under basic conditions to form 1-(2-methylbenzyl)-3,4-dihydroquinoline.

Step 2: : The resultant compound is then subjected to sulfonylation with 1H-indole-3-sulfonic acid in the presence of a dehydrating agent like phosphorus oxychloride.

Step 3: : The final compound is obtained through condensation reactions involving the intermediate products under controlled temperature and catalytic conditions.

Industrial Production Methods

In an industrial setting, these reactions are optimized for scale, often involving:

High-pressure reactors: : To enhance reaction rates and yields.

Flow chemistry techniques: : For continuous production and better control over reaction parameters.

Automated monitoring systems: : To ensure consistent quality and safety during production.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone undergoes various chemical reactions, including:

Oxidation: : Typically involving strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Using hydrogenation techniques with catalysts like palladium on carbon.

Substitution: : Particularly nucleophilic substitution where the sulfonyl group may act as a leaving group.

Common Reagents and Conditions

Oxidation: : Involves reagents like potassium permanganate in an acidic or neutral medium.

Reduction: : Conditions often include hydrogen gas under pressure in the presence of palladium catalysts.

Substitution: : Reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetone.

Major Products Formed from these Reactions

Oxidation: : Produces sulfonic acid derivatives or oxidized quinoline products.

Reduction: : Yields reduced forms of the quinoline or indole rings.

Substitution: : Forms various substituted quinoline or indole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Ligand Design: : Utilized in designing ligands for metal coordination complexes.

Biology and Medicine

Pharmacological Research: : Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Biological Probes: : Used as probes to study molecular interactions in biochemical pathways.

Industry

Material Science: : Applications in the synthesis of novel materials with unique electronic or photonic properties.

Chemical Sensors: : Incorporated in sensor technology for detecting specific biological or chemical agents.

Mecanismo De Acción

The compound exerts its effects through interactions at the molecular level:

Molecular Targets: : Potential targets include enzymes, receptors, and other proteins where it may act as an inhibitor or modulator.

Pathways Involved: : It could be involved in signaling pathways that regulate cellular processes such as growth, differentiation, and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1H-indol-3-yl)sulfonylethanone

1-(2-methylbenzyl)-1H-indol-3-ylsulfonylquinoline

Uniqueness

Structural Motifs: : The presence of both the 3,4-dihydroquinoline and the 2-methylbenzylindole moiety makes it unique in its structural configuration.

Chemical Properties: : It may possess unique chemical reactivities and biological activities compared to similar compounds due to its distinctive substituent groups.

Actividad Biológica

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic molecule with potential therapeutic applications. Its structure incorporates a dihydroquinoline moiety and an indole sulfonamide, suggesting a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure can be represented as follows:

This compound features:

- A dihydroquinoline ring, which is known for its role in various biological activities.

- An indole sulfonamide group that enhances its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. For example, studies suggest that sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways.

- Anticancer Properties : Dihydroquinoline derivatives have been investigated for their potential to inhibit cancer cell proliferation. Some studies report significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Anti-inflammatory Effects : The indole moiety is associated with anti-inflammatory activity. Research indicates that certain derivatives can reduce inflammation markers in vitro and in vivo.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit DNA gyrase or topoisomerase enzymes, crucial for DNA replication in bacteria and cancer cells.

- Receptor Modulation : The indole sulfonamide structure may interact with various receptors in the body, modulating signaling pathways that lead to anti-inflammatory responses or apoptosis in cancer cells.

- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several dihydroquinoline derivatives for their anticancer properties. The compound demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent cytotoxicity .

Study 2: Antimicrobial Efficacy

Research conducted on sulfonamide derivatives indicated that similar compounds exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to inhibition of bacterial folate synthesis pathways .

Study 3: Anti-inflammatory Effects

In a murine model of inflammation, a related compound showed a marked reduction in edema and inflammatory cytokines compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases .

Data Tables

| Biological Activity | IC50 Values (μM) | Target Cell Lines |

|---|---|---|

| Anticancer | 5 - 20 | MCF-7, HeLa |

| Antimicrobial | 10 - 50 | S. aureus, E. coli |

| Anti-inflammatory | N/A | Murine models |

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3S/c1-20-9-2-3-11-22(20)17-28-18-26(23-13-5-7-15-25(23)28)33(31,32)19-27(30)29-16-8-12-21-10-4-6-14-24(21)29/h2-7,9-11,13-15,18H,8,12,16-17,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACMHBQZWHCBQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.